Bicyclo[2.1.1]hexane-2-carbaldehyde Bicyclo[2.1.1]hexane-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18086559
InChI: InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2
SMILES:
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

Bicyclo[2.1.1]hexane-2-carbaldehyde

CAS No.:

Cat. No.: VC18086559

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.1.1]hexane-2-carbaldehyde -

Specification

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name bicyclo[2.1.1]hexane-2-carbaldehyde
Standard InChI InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2
Standard InChI Key PHWPVWYYCRDHGO-UHFFFAOYSA-N
Canonical SMILES C1C2CC1C(C2)C=O

Introduction

Structural Characteristics and Molecular Properties

Bicyclic Framework and Conformational Rigidity

Bicyclo[2.1.1]hexane-2-carbaldehyde consists of a fused bicyclic system with bridgehead and bridge substituents. The bicyclo[2.1.1]hexane core imposes significant conformational rigidity due to its strained geometry, which restricts rotational freedom and stabilizes specific three-dimensional configurations . This rigidity is critical for its application in drug design, where predictable spatial orientation of functional groups enhances target binding affinity and metabolic stability . The aldehyde group at the 2-position introduces a reactive electrophilic center, enabling diverse derivatization pathways while maintaining the scaffold’s structural integrity.

The molecular formula C₇H₁₀O and molecular weight of 110.16 g/mol reflect its compact, saturated nature, distinguishing it from planar aromatic analogs. Key physical properties include solubility in organic solvents such as dichloromethane and tetrahydrofuran, though exact boiling points vary depending on substituents.

PropertyValue
Molecular FormulaC₇H₁₀O
Molecular Weight110.16 g/mol
SolubilityOrganic solvents
Key Functional GroupAldehyde (C=O)

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ ~9.5–10.0 ppm) and bridgehead hydrogens, which exhibit coupling patterns consistent with the bicyclic system’s constraints . Density functional theory (DFT) calculations further corroborate the scaffold’s low-energy conformations, highlighting minimized steric clashes between bridge and bridgehead substituents . These computational models aid in predicting reactivity and designing derivatives with tailored steric and electronic profiles.

Synthetic Methodologies

Photocatalytic [2 + 2] Cycloaddition

A breakthrough in synthesizing bicyclo[2.1.1]hexane derivatives involves visible light-mediated [2 + 2] cycloadditions of 1,5-hexadienes. Using iridium-based photocatalysts (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆), this method achieves high yields (up to 98%) and tolerates diverse functional groups, including esters, boronate esters, and halides . The reaction proceeds via triplet energy transfer to the diene, generating a diradical intermediate that undergoes 5-exo-trig cyclization to form the bicyclic core . This strategy enables the preparation of 11 distinct substitution patterns, including bridge-functionalized analogs that mimic ortho-, meta-, and polysubstituted benzene rings .

Oxidation of Bicyclo[2.1.1]hexane Precursors

Alternative routes involve oxidizing bicyclo[2.1.1]hexane alcohols or hydrocarbons to the corresponding aldehyde. Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane selectively target primary alcohols, though over-oxidation to carboxylic acids remains a challenge. Recent advances in catalytic oxidation systems using TEMPO and nitroxyl radicals have improved selectivity and yields under mild conditions .

Post-Synthetic Modifications

The aldehyde group serves as a handle for further functionalization:

  • Nucleophilic Additions: Grignard reagents or organolithium compounds yield secondary alcohols, which can be oxidized to ketones or reduced to hydrocarbons.

  • Reductive Amination: Reaction with amines and reducing agents (e.g., NaBH₃CN) produces secondary amines, valuable in peptidomimetic synthesis .

  • Oxidation to Carboxylic Acids: Strong oxidants like KMnO₄ convert the aldehyde to a carboxylic acid, enabling conjugation to biomolecules.

Chemical Reactivity and Mechanistic Studies

Aldehyde-Driven Electrophilicity

The carbonyl group’s electrophilicity facilitates nucleophilic attacks, making the compound a key intermediate in forming carbon–heteroatom bonds. For instance, Wittig reactions with ylides generate α,β-unsaturated aldehydes, while condensations with hydrazines yield hydrazones for catalytic applications . The bicyclic framework’s rigidity enhances stereochemical control in these reactions, as demonstrated in the synthesis of enantioenriched alcohols via asymmetric reductions .

Stability Under Thermal and Photolytic Conditions

Applications in Drug Discovery and Materials Science

Bioisosteric Replacement of Aromatic Rings

Bicyclo[2.1.1]hexane-2-carbaldehyde derivatives serve as nonplanar bioisosteres for benzene rings, addressing limitations such as metabolic oxidation and poor solubility. For example, 1,2-disubstituted analogs mimic ortho-substituted benzenes in kinase inhibitors, improving potency and reducing off-target effects . Similarly, trisubstituted derivatives replicate meta- and para-substituted aromatics in prostaglandin analogs, enhancing receptor selectivity .

Building Blocks for sp³-Rich Molecules

The compound’s high fraction of sp³-hybridized carbons (Fsp³ = 0.71) aligns with drug design principles favoring three-dimensionality to improve bioavailability and reduce toxicity . Derivatives such as 1,2,4-trisubstituted bicyclo[2.1.1]hexanes access chemical space orthogonal to flat aromatic systems, enabling novel interactions with biological targets .

Materials Science Applications

In polymer chemistry, the bicyclic core enhances mechanical strength and thermal resistance when incorporated into epoxy resins. Functionalization with photoactive groups (e.g., azobenzenes) yields smart materials with light-tunable properties, applicable in sensors and actuators .

Future Perspectives and Challenges

Expanding Synthetic Accessibility

While photocatalytic methods have advanced synthesis, scaling these reactions for industrial production remains challenging due to photon penetration limits in large batches. Continuous-flow photoreactors and immobilized catalysts are under investigation to address these issues .

Computational-Guided Design

Machine learning models trained on bicyclo[2.1.1]hexane libraries could predict novel derivatives with optimal physicochemical properties, accelerating hit-to-lead optimization in drug discovery .

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